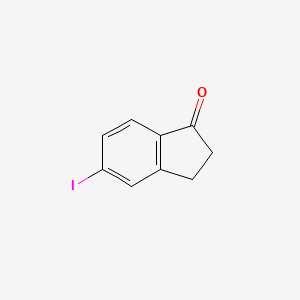

5-Iodo-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDWDHAAIWZKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661192 | |

| Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511533-38-3 | |

| Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Iodo-1-indanone in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Iodo-2,3-dihydro-1H-inden-1-one

This compound, commonly referred to as 5-Iodo-1-indanone, is a halogenated bicyclic ketone that has emerged as a strategically important building block in synthetic chemistry. Its significance stems from the fusion of two key structural motifs: the indanone core and an aromatic iodine substituent. The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds, including the Alzheimer's drug Donepezil.[1][2]

The introduction of an iodine atom at the 5-position dramatically enhances the synthetic versatility of the indanone framework. This substituent serves as a versatile synthetic handle, enhancing the molecule's electrophilic character and enabling a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This capability allows for the precise and efficient construction of complex molecular architectures, making 5-Iodo-1-indanone an invaluable intermediate in the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of 5-Iodo-1-indanone are crucial for its handling, storage, and application in synthetic protocols.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 511533-38-3 | [3][4][5] |

| Molecular Formula | C₉H₇IO | [3][4] |

| Molecular Weight | 258.05 g/mol | [3][4] |

| Appearance | Light yellow powder | [3] |

| Boiling Point | 326 °C | [6] |

| Density | 1.882 g/cm³ | [6] |

| SMILES | O=C1CCC2=C1C=CC(I)=C2 | [7] |

| InChIKey | XVDWDHAAIWZKRU-UHFFFAOYSA-N | [6] |

| Storage | Store at 0-8°C in an inert atmosphere, protected from light. | [3] |

Structural Elucidation via Spectroscopy

While detailed spectral data requires experimental acquisition, the structure of 5-Iodo-1-indanone allows for the confident prediction of its key spectroscopic features:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two methylene groups (-CH₂CH₂-) adjacent to the carbonyl and aromatic ring will likely appear as two triplets around δ 2.7-3.2 ppm. The aromatic region will display a more complex pattern due to the iodine substituent; one would expect a doublet near the iodine, a doublet of doublets, and a singlet or narrow doublet for the proton ortho to the carbonyl group.

-

¹³C NMR: The carbonyl carbon (C=O) will produce a characteristic signal in the downfield region (δ > 190 ppm). The spectrum will also show signals for the two aliphatic carbons and six aromatic carbons, including the carbon directly bonded to the iodine atom, which will be shifted upfield due to the heavy atom effect.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a conjugated ketone carbonyl stretch is expected in the range of 1690-1710 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 258. The presence of iodine (¹²⁷I) will result in a clean isotopic pattern, simplifying mass spectral interpretation.

Synthesis of 5-Iodo-1-indanone: A Methodological Approach

The most prevalent and robust method for synthesizing 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid precursor.[8][9] This strategy ensures high regioselectivity and is amenable to a variety of substituted aromatic systems.

Caption: Synthetic workflow for 5-Iodo-1-indanone via Friedel-Crafts acylation.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol describes a representative procedure for the synthesis of 5-Iodo-1-indanone.

Materials:

-

3-(4-Iodophenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or drying tube), place 3-(4-Iodophenyl)propanoic acid (1.0 eq).

-

Addition of PPA: Add polyphosphoric acid (approx. 10-15 times the weight of the starting material). Causality: PPA serves as both the acidic catalyst to activate the carboxylic acid for electrophilic attack and as a solvent, ensuring a homogenous reaction medium.

-

Heating: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto a stirred slurry of crushed ice and water. Causality: This step quenches the reaction and hydrolyzes the PPA, precipitating the organic product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Self-Validation: The success of the reaction is confirmed by TLC analysis showing the disappearance of the starting material and the appearance of a new, less polar spot. The final product's identity and purity are confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Iodo-1-indanone is governed by three primary functional sites: the carbon-iodine bond, the carbonyl group, and the α-protons, making it a highly versatile synthetic intermediate.

Caption: Major reaction pathways for 5-Iodo-1-indanone.

-

Reactions at the Carbon-Iodine Bond: This is the most powerful feature of the molecule. The C-I bond is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents (alkyl, aryl, alkynyl, amino groups, etc.) at the 5-position, providing a direct route to libraries of complex indanone derivatives. This is the primary reason for its use as a key building block in drug discovery programs.[3]

-

Reactions of the Carbonyl Group: The ketone functionality undergoes all standard carbonyl reactions.

-

Reduction: It can be readily reduced to the corresponding secondary alcohol, 5-iodo-1-indanol, using mild reducing agents like sodium borohydride.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields substituted 1-aminoindanes, which are themselves important pharmacophores.

-

Wittig and Related Reactions: The carbonyl can be converted into an alkene, providing another avenue for molecular diversification.

-

-

Reactions at the α-Carbon: The protons on the C-2 position are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or functionalization at the position alpha to the carbonyl group.

Applications in Research and Drug Development

The unique chemical properties of 5-Iodo-1-indanone position it as a critical tool for researchers in several high-impact fields.

-

Pharmaceutical Synthesis: Its primary application is as a versatile intermediate in the synthesis of pharmaceutical agents.[3] It is particularly valuable for developing compounds targeting neurological disorders.[3] The ability to modify the 5-position via cross-coupling allows for systematic Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

-

Materials Science: The rigid indanone core and the reactive iodine handle are useful for creating novel functional materials.[3] It can be incorporated into polymer backbones or used to synthesize organic semiconductors and coatings where specific electronic or photophysical properties are desired.

-

Biochemical Probes: As a halogenated compound, it can be used in biochemical research and as a precursor for radiolabeled tracers.[4] For instance, the iodine can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I) for use in imaging studies or metabolic tracking.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular scaffold that offers a convergence of structural rigidity and synthetic flexibility. The strategic placement of the iodine atom on the privileged indanone core provides chemists with a reliable and powerful tool for constructing complex molecules. Its proven utility in facilitating access to diverse chemical libraries underscores its authoritative role as a key intermediate in the ongoing quest for novel therapeutics and advanced materials.

References

- 1. 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 5-Iodo-1-Indanone price,buy 5-Iodo-1-Indanone - chemicalbook [m.chemicalbook.com]

- 6. 5-Iodo-1-Indanone | 511533-38-3 [amp.chemicalbook.com]

- 7. 511533-38-3|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 5-Iodo-2,3-dihydro-1H-inden-1-one

This guide provides a comprehensive technical overview of 5-Iodo-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its molecular architecture, physicochemical properties, synthesis, and its role as a versatile building block in the creation of complex therapeutic agents.

Introduction: The Significance of the Indanone Scaffold

The 2,3-dihydro-1H-inden-1-one, or indanone, framework is a privileged bicyclic ketone structure that serves as a cornerstone in the synthesis of numerous biologically active molecules.[1] Its rigid conformation provides a well-defined three-dimensional scaffold, making it an ideal starting point for the rational design of ligands that can precisely interact with biological targets. The indanone core is a key feature in several approved pharmaceuticals, most notably Donepezil, a leading treatment for Alzheimer's disease, which underscores the scaffold's importance in targeting neurological disorders.[2]

The introduction of a halogen, such as iodine, at the 5-position of the indanone ring, as in this compound, significantly modulates the molecule's electronic and steric properties. This strategic modification can enhance lipophilicity, improve metabolic stability, and provide a reactive handle for further synthetic transformations, such as cross-coupling reactions, making it a highly valuable intermediate in drug discovery.[3][4]

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature, appearing as a light yellow powder.[4] Its core structure consists of a benzene ring fused to a five-membered cyclopentanone ring, with an iodine atom substituted at the 5-position of the aromatic ring.

Systematic Name: this compound Synonym: 5-Iodo-1-indanone[3]

Diagram of the Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇IO | [3] |

| Molecular Weight | 258.06 g/mol | [3] |

| CAS Number | 511533-38-3 | [3] |

| Appearance | Light yellow powder | [4] |

| Boiling Point | 326 °C | [5] |

| Density | 1.882 g/cm³ | [5] |

| Melting Point | Est. 140-155 °C | [6] |

| Storage Conditions | 0-8 °C | [4] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): Three protons on the aromatic ring will likely appear as a set of multiplets, with their chemical shifts and coupling patterns influenced by the iodo and carbonyl groups.

-

Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups (-CH₂-CH₂-) of the cyclopentanone ring are expected to appear as two distinct triplets, each integrating to 2H.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (δ > 190 ppm): A characteristic downfield signal for the ketone carbonyl carbon.

-

Aromatic Carbons (δ 120-150 ppm): Six signals corresponding to the carbons of the benzene ring. The carbon bearing the iodine atom will show a signal at a higher field (lower ppm) than the other aromatic carbons due to the "heavy atom effect".

-

Aliphatic Carbons (δ 25-45 ppm): Two signals for the two methylene carbons in the five-membered ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group.

-

C=O Stretch: A strong, sharp peak is expected in the range of 1690-1715 cm⁻¹, typical for an α,β-unsaturated ketone.

-

C-H Stretch (Aromatic): Weaker absorptions are anticipated above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong absorptions are expected in the 2850-3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-I Stretch: A weak absorption is expected in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak.

-

Molecular Ion (M⁺): A strong peak at m/z = 258, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of CO (m/z = 230), and subsequent fragmentation of the indene ring system. The presence of iodine would also be evident in the isotopic pattern of iodine-containing fragments.

Synthesis of this compound

The most logical and widely employed synthetic route to 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropanoic acid derivative.[7][8] For the synthesis of this compound, the precursor would be 3-(3-iodophenyl)propanoic acid.

Proposed Synthetic Workflow

Caption: Synthetic pathway to this compound.

Exemplary Experimental Protocol

This protocol is based on established procedures for intramolecular Friedel-Crafts acylations to form indanones.[7][8]

Step 1: Formation of the Acyl Chloride

-

To a solution of 3-(3-iodophenyl)propanoic acid in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride (SOCl₂).

-

Reflux the mixture until the evolution of gas ceases, indicating the complete formation of the acyl chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-(3-iodophenyl)propanoyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude acyl chloride in an appropriate anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Cool the solution in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise with stirring.

-

Allow the reaction to proceed at low temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Rationale behind Experimental Choices:

-

Thionyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to acyl chlorides, which are more reactive electrophiles for the Friedel-Crafts reaction.

-

Lewis Acid (AlCl₃): Aluminum chloride is a strong Lewis acid that activates the acyl chloride, facilitating the electrophilic attack on the aromatic ring.

-

Low Temperature: The reaction is typically carried out at low temperatures to control the reactivity and minimize potential side reactions.

Applications in Drug Development and Research

This compound serves as a pivotal intermediate in the synthesis of more complex molecules with therapeutic potential, particularly in the realm of neurodegenerative diseases.[1][4]

Precursor for Donepezil Analogues and Other Neurological Agents

The indanone core is central to the structure of Donepezil, an acetylcholinesterase inhibitor. The 5-iodo substituent on the indanone ring provides a strategic point for modification through reactions like Suzuki or Sonogashira cross-coupling. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and develop novel analogues with potentially improved efficacy, selectivity, or pharmacokinetic properties for the treatment of Alzheimer's disease and other cognitive disorders.[9][10]

Building Block for Biologically Active Compounds

The reactivity of the iodine atom and the ketone functionality makes this compound a versatile building block for a wide range of organic transformations. It can be utilized in the synthesis of compounds investigated for various biological activities, including anti-inflammatory and anticancer properties.[4]

Logical Relationship of Applications

Caption: Applications of this compound in synthesis.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule of considerable strategic importance in medicinal chemistry and organic synthesis. Its well-defined structure, coupled with the versatile reactivity of its functional groups, makes it an invaluable intermediate for the development of novel therapeutic agents, particularly in the challenging field of neurodegenerative diseases. This guide has provided a detailed overview of its molecular characteristics, synthesis, and applications, underscoring its potential to contribute to future drug discovery endeavors.

References

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Search Results [beilstein-journals.org]

- 3. scbt.com [scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 5-Iodo-1-Indanone CAS#: 511533-38-3 [m.chemicalbook.com]

- 6. 5-Iodo-6-methoxy-1-indanone 97 723760-70-1 [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Iodo-6-methoxy-1-indanone (97%) - Amerigo Scientific [amerigoscientific.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Synthesis of 5-Iodo-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 5-Iodo-2,3-dihydro-1H-inden-1-one, a valuable intermediate in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary synthetic pathways: the intramolecular Friedel-Crafts cyclization of a functionalized precursor and the direct electrophilic iodination of 1-indanone. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and an analysis of the critical process parameters. The objective is to equip the reader with the necessary knowledge to select and execute the most suitable synthetic strategy for their specific research and development needs.

Introduction: The Significance of the Indanone Scaffold and its Iodinated Derivatives

The 2,3-dihydro-1H-inden-1-one, commonly known as 1-indanone, represents a privileged structural motif in medicinal chemistry and materials science.[2] Its rigid, bicyclic framework provides a well-defined three-dimensional topology for the attachment of various functional groups, which is crucial for specific interactions with biological targets. The indanone core is a key component in numerous natural products and serves as a foundational building block for a wide array of medicinally important molecules.

The introduction of a halogen, such as iodine, onto the indanone scaffold at the 5-position significantly enhances its utility as a synthetic intermediate. The iodine atom can act as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the construction of more complex molecular architectures. This versatility makes this compound a highly sought-after precursor in the development of novel therapeutic agents and advanced materials.[1]

This guide will delineate two robust and well-established strategies for the synthesis of this key intermediate.

Synthetic Strategies

Two principal retrosynthetic approaches for the synthesis of this compound are presented below. The first involves the construction of the iodinated aromatic ring followed by the formation of the five-membered carbocyclic ring, while the second approach begins with the pre-formed indanone scaffold, which is subsequently iodinated.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for this compound.

Route 1: Intramolecular Friedel-Crafts Cyclization

This synthetic strategy is a classic and reliable method for the formation of the indanone ring system.[3][4] It involves a two-step sequence: the synthesis of the iodinated precursor, 3-(4-iodophenyl)propanoic acid, followed by its intramolecular cyclization.

Step 1: Synthesis of 3-(4-iodophenyl)propanoic acid

The synthesis of the key precursor, 3-(4-iodophenyl)propanoic acid, can be achieved through the direct iodination of 3-phenylpropanoic acid. This electrophilic aromatic substitution reaction introduces the iodine atom at the para position due to the directing effect of the alkyl substituent.

Diagram 2: Synthesis of 3-(4-iodophenyl)propanoic acid

Caption: Iodination of 3-phenylpropanoic acid.

Experimental Protocol: Synthesis of 3-(4-iodophenyl)propanoic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-phenylpropanoic acid | 150.17 | 3.00 g | 20.0 mmol |

| Iodine (I₂) | 253.81 | 2.80 g | 11.0 mmol |

| Potassium Iodate (KIO₃) | 214.00 | 0.98 g | 4.6 mmol |

| Concentrated Sulfuric Acid | 98.08 | 1.25 mL | - |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Purified Water | 18.02 | 12.5 mL | - |

| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

| Petroleum Ether | - | As needed | - |

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add purified water (12.5 mL), concentrated sulfuric acid (1.25 mL), and glacial acetic acid (25 mL). Stir the mixture to ensure homogeneity.

-

Sequentially add 3-phenylpropanoic acid (3.00 g, 20.0 mmol), iodine (1.40 g, 5.5 mmol), and potassium iodate (0.98 g, 4.6 mmol) to the flask.

-

Heat the reaction mixture to reflux.

-

In a separate beaker, prepare a solution of iodine (1.40 g, 5.5 mmol) in glacial acetic acid (25 mL).

-

Slowly add the iodine solution to the refluxing reaction mixture.

-

Continue refluxing for approximately 3 hours, monitoring the reaction by observing the color change from purple to orange. The reaction is complete when no further color change is observed.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the dropwise addition of a 1 M sodium bisulfite solution until the orange color disappears.

-

Add water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from petroleum ether to obtain pure, white crystals of 3-(4-iodophenyl)propanoic acid.[5]

Expected Yield: ~33%

Step 2: Intramolecular Friedel-Crafts Cyclization

The final step in this route is the intramolecular Friedel-Crafts acylation of 3-(4-iodophenyl)propanoic acid to form the five-membered ring of the indanone. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (triflic acid).[2][6]

Diagram 3: Intramolecular Friedel-Crafts Cyclization

Caption: Cyclization of 3-(4-iodophenyl)propanoic acid.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(4-iodophenyl)propanoic acid | 276.07 | 1.00 g | 3.62 mmol |

| Polyphosphoric Acid (PPA) | - | ~10 g | - |

| or Triflic Acid (TfOH) | 150.08 | ~2 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Crushed Ice | - | As needed | - |

| Sodium Bicarbonate (NaHCO₃) solution | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure (using Polyphosphoric Acid):

-

In a round-bottom flask, heat polyphosphoric acid (approximately 10 times the weight of the starting material) to 80-90 °C with stirring.

-

Add 3-(4-iodophenyl)propanoic acid (1.00 g, 3.62 mmol) to the hot PPA.

-

Stir the mixture at this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Extract the resulting aqueous suspension with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Procedure (using Triflic Acid):

-

Dissolve 3-(4-iodophenyl)propanoic acid (1.00 g, 3.62 mmol) in dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triflic acid (~2 mL) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography as described above.

Route 2: Direct Electrophilic Iodination of 1-Indanone

This approach offers a more convergent synthesis, starting from the readily available 2,3-dihydro-1H-inden-1-one (1-indanone). The key step is the regioselective introduction of the iodine atom at the 5-position of the aromatic ring. The carbonyl group is a deactivating, meta-directing group; however, the fused benzene ring's reactivity can be influenced by the overall electronic nature of the bicyclic system, often leading to substitution at the 5- and 6-positions. Careful control of reaction conditions is crucial to achieve the desired regioselectivity.

Common iodinating agents for this transformation include N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, or a combination of iodine and a strong oxidizing agent such as periodic acid.

Diagram 4: Direct Iodination of 1-Indanone

References

- 1. researchgate.net [researchgate.net]

- 2. ccsenet.org [ccsenet.org]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Triflic acid-mediated synthesis of thioglycosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Role of 5-Iodo-2,3-dihydro-1H-inden-1-one in Modern Synthesis

An In-Depth Technical Guide to the Physicochemical Properties of 5-Iodo-2,3-dihydro-1H-inden-1-one

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 511533-38-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data points including molecular identifiers, physical characteristics, and detailed spectroscopic profiles. The guide emphasizes the practical application of this data, offering insights into the analytical characterization and handling of this important synthetic intermediate. Experimental considerations and protocols are discussed to ensure methodological soundness and reproducibility in a laboratory setting.

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a halogen, specifically iodine, at the 5-position of the 2,3-dihydro-1H-inden-1-one core creates a versatile and highly valuable intermediate for synthetic chemistry.[2] The iodine atom serves not only as a means to modulate lipophilicity and metabolic stability but also as a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[1][2] Consequently, this compound is a key building block in programs targeting neurological disorders and in the development of novel organic materials.[2]

A thorough understanding of its fundamental physical and spectroscopic properties is paramount for its effective use. This guide provides that essential foundation, ensuring purity assessment, structural confirmation, and appropriate handling in a research and development context.

Molecular Identity and Structural Elucidation

Accurate identification is the first step in any chemical workflow. The fundamental identifiers for this compound are cataloged below.

Chemical Structure

The bicyclic structure features a benzene ring fused to a five-membered ring containing a ketone. The iodine substituent is located on the aromatic ring, para to the fusion point.

Caption: Molecular Structure of this compound.

Key Identifiers

This table summarizes the essential nomenclature and registration data for the compound.

| Identifier | Value | Source(s) |

| CAS Number | 511533-38-3 | [2][3][4] |

| Molecular Formula | C₉H₇IO | [2][3][4] |

| Molecular Weight | 258.06 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Iodo-1-indanone, 5-Iodoindan-1-one | [2][3][4] |

| InChI Key | XVDWDHAAIWZKRU-UHFFFAOYSA-N | [3][4] |

| SMILES | C1(=O)C2=C(C=C(I)C=C2)CC1 | [3][4] |

Core Physical Properties

The bulk physical properties of a compound are critical for determining its appropriate handling, reaction setup, and purification procedures.

| Property | Value | Source(s) |

| Appearance | Yellow to light yellow powder | [2][3] |

| Boiling Point | 326 °C | [3][4] |

| Density | 1.882 g/cm³ | [3][4] |

| Flash Point | 151 °C | [3][4] |

Note: The melting point for this compound is not consistently reported in the reviewed literature.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of synthetic intermediates. While specific spectra for this compound are not publicly available, an expert analysis based on its structure and data from analogous compounds allows for a robust prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): Three protons are expected in this region. The proton ortho to the iodine atom will likely appear as a doublet, while the other two protons will exhibit more complex splitting patterns (doublet of doublets or multiplets) due to their respective couplings. The electron-withdrawing nature of both the iodine and the carbonyl group will shift these protons downfield.

-

Aliphatic Region (δ 2.5-3.5 ppm): Two triplets are expected, each integrating to 2H. These correspond to the two methylene (-CH₂-) groups in the five-membered ring. The methylene group adjacent to the carbonyl (C2) will be further downfield (δ ~3.1 ppm) compared to the methylene group adjacent to the aromatic ring (C3, δ ~2.7 ppm). The coupling between these adjacent groups will result in the triplet multiplicity (J ≈ 6-7 Hz).

-

-

¹³C NMR (Carbon NMR): The spectrum should display 9 distinct carbon signals.

-

Carbonyl Carbon: A characteristic peak will be observed far downfield (δ > 190 ppm), corresponding to the ketone (C=O).

-

Aromatic Carbons: Six signals are expected. The carbon bearing the iodine (ipso-carbon) will be significantly shifted and its signal intensity may be reduced. The other aromatic carbons will appear in the typical δ 120-150 ppm range.

-

Aliphatic Carbons: Two signals corresponding to the methylene carbons will be present in the upfield region (δ 25-45 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

-

Strong Carbonyl (C=O) Stretch: A prominent, sharp absorption band is expected in the range of 1690-1715 cm⁻¹ , which is characteristic of an α,β-unsaturated or aryl ketone.[5]

-

C-H Stretching:

-

C=C Aromatic Stretching: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

Fingerprint Region (< 1400 cm⁻¹): This region will contain complex signals, including C-I and C-C stretching and various bending vibrations, providing a unique fingerprint for the molecule.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at an m/z value corresponding to the molecular weight (258.06). Given the high stability of the aromatic system, this peak is expected to be relatively intense.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotope pattern (like that for Cl or Br) will be observed for the molecular ion.

-

Key Fragmentation Pathways: Common fragmentation would involve the loss of stable neutral molecules or radicals. Expected fragments include:

-

[M-CO]⁺: Loss of a carbonyl group (28 Da) is a common fragmentation for ketones.

-

[M-I]⁺: Cleavage of the C-I bond to lose an iodine radical (127 Da), resulting in a fragment at m/z 131.

-

[M-C₂H₄]⁺: Retro-Diels-Alder type fragmentation of the five-membered ring.

-

Experimental Workflow: Purity and Identity Verification

A self-validating system of protocols is essential for ensuring the quality of any research chemical. The following workflow outlines a standard procedure for the characterization of a newly synthesized or procured batch of this compound.

Caption: Logical workflow for the analytical characterization of this compound.

Protocol: Structure Verification by ¹H NMR Spectroscopy

This protocol details the steps for acquiring a high-quality proton NMR spectrum for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound powder.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent. TMS provides the 0 ppm reference point.

-

Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity. This is crucial for obtaining sharp, well-resolved peaks. A good shim results in a narrow, symmetrical peak for the TMS signal.

-

Set acquisition parameters: a standard 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typically sufficient. For quantitative analysis, a longer relaxation delay (5x T₁) is necessary.

-

Acquire the spectrum, typically co-adding 8 to 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing & Interpretation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CHCl₃).

-

Integrate the peaks to determine the relative ratios of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the molecule, comparing them against the expected values.

-

Solubility, Storage, and Safety

Solubility Profile

Based on its molecular structure—a largely non-polar aromatic system with a polar ketone group—this compound is expected to be:

-

Soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO).

-

Slightly soluble in alcohols like methanol and ethanol.

-

Insoluble in water.

Storage and Handling

Proper storage is critical to maintain the integrity of the compound.

-

Recommended Conditions: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[3][4] Several suppliers recommend refrigeration at room temperature or between 0-8°C.[2][3]

-

Rationale: Protection from light prevents potential photochemical degradation. An inert atmosphere prevents slow oxidation.

Safety Information

According to GHS hazard statements, this compound should be handled with care.[3][4]

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a synthetic intermediate of significant value, particularly in the fields of medicinal chemistry and materials science. Its physicochemical properties—a stable, yellow solid with a high boiling point and predictable spectroscopic features—make it a reliable building block. The presence of the ketone and iodo-substituents provides clear, distinguishable handles for analytical characterization by NMR, IR, and MS. By adhering to the characterization workflows and handling protocols outlined in this guide, researchers can confidently and safely utilize this versatile compound in their synthetic endeavors.

References

Foreword: The Enduring Relevance of a Privileged Scaffold

An In-Depth Technical Guide to the Discovery and History of Halogenated Indanones for Professionals in Drug Development

The indanone core, a deceptively simple bicyclic ketone, represents a "privileged scaffold" in medicinal chemistry. Its rigid framework serves as an ideal anchor for presenting pharmacophoric elements in a defined three-dimensional space, leading to potent and selective interactions with biological targets. The strategic introduction of halogen atoms onto this scaffold has proven to be a transformative approach, profoundly influencing the electronic properties, metabolic stability, and binding affinities of indanone-based compounds. This guide provides a comprehensive exploration of the historical evolution and synthetic diversification of halogenated indanones, offering researchers and drug development professionals a foundational understanding of this critical class of molecules. We will delve into the causality behind synthetic choices, from classical cyclizations to modern catalytic strategies, and illuminate the journey of these compounds from laboratory curiosities to essential building blocks for life-changing therapeutics.

Part 1: The Genesis of a Scaffold - Early Syntheses of 1-Indanone

The story of halogenated indanones begins with the successful synthesis of the parent molecule, 1-indanone. The first documented preparations in the 1920s laid the groundwork for all subsequent modifications. The most robust and enduring method established during this era was the intramolecular Friedel-Crafts acylation.[1]

The Foundational Reaction: Intramolecular Friedel-Crafts Acylation

The first synthesis of 1-indanone from a carboxylic acid was described by Price and Lewis in 1939, involving the cyclization of hydrocinnamic acid.[1] However, a more efficient route starting from the corresponding acid chloride was published earlier in 1927.[1] This classical approach involves the activation of a tethered acyl group on an aromatic ring, typically promoted by a strong Brønsted or Lewis acid, to induce an electrophilic aromatic substitution.[2]

The general mechanism begins with the activation of a 3-arylpropanoic acid or its more reactive acyl chloride derivative by a potent acid catalyst, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA).[1][2] This generates a highly electrophilic acylium ion intermediate. The tethered, electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion. The final step is a deprotonation event that restores aromaticity, yielding the fused five-membered ring of the 1-indanone product.[2]

The choice of starting from the carboxylic acid versus the acyl chloride represents a classic trade-off. Direct cyclization of the acid is more atom-economical, producing only water as a byproduct. However, it requires harsh conditions, such as high temperatures and strong acids.[3] The acyl chloride route is often higher-yielding and proceeds under milder conditions but involves an extra synthetic step and generates corrosive byproducts.[1][3]

Diagram 1: General Mechanism of Intramolecular Friedel-Crafts Acylation

Caption: The three-step mechanism of the Friedel-Crafts acylation for 1-indanone synthesis.

Part 2: The Halogen Effect - Diversification and Application

The introduction of halogen atoms (F, Cl, Br, I) onto the indanone scaffold marked a pivotal moment in its history, transforming it from a simple cyclic ketone into a versatile platform for drug discovery. Halogens exert profound effects through a combination of steric and electronic properties. They can modulate a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and, crucially, participate in halogen bonding—a non-covalent interaction with Lewis basic sites in protein binding pockets that can significantly enhance binding affinity and selectivity.[4]

Key Halogenated Indanones and Their Significance

Several halogenated indanones have emerged as critical intermediates in the synthesis of pharmaceuticals and agrochemicals.

| Compound Name | Structure | Significance & Application | Citation(s) |

| 5-Chloro-1-indanone | 5-Cl substituted | Precursor for synthesizing multi-functional drugs for potential Alzheimer's disease treatment. | [1] |

| 6-Chloro-1-indanone | 6-Cl substituted | Used in the synthesis of various bioactive molecules and demonstrates reactivity differences based on halogen position. | [5] |

| 4-Fluoro-1-indanone | 4-F substituted | A key building block in medicinal chemistry, leveraging fluorine's unique properties. | [6] |

| 5,6-Dichloro-1-indanone | 5,6-diCl substituted | Intermediate for complex molecules, including those with potential therapeutic value. | [7] |

Evolution of Synthetic Methodologies

As the demand for specifically substituted halogenated indanones grew, synthetic chemists developed new and more efficient methods beyond the classical Friedel-Crafts approach.

An alternative and powerful method for constructing the indanone core is the Nazarov cyclization. This reaction is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to form a cyclopentenone.[8] In the context of indanone synthesis, chalcones (1,3-diaryl-2-propen-1-ones) serve as common precursors where one of the "vinyl" groups is part of the aromatic ring.[1]

The mechanism involves the activation of the ketone by a Lewis or Brønsted acid, which generates a pentadienyl cation. This intermediate undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which, after deprotonation and tautomerization, yields the 1-indanone product.[8] The choice of catalyst, from trifluoroacetic acid (TFA) to Lewis acids like copper(II) triflate (Cu(OTf)₂), can influence reaction efficiency and selectivity.[1] Modern variations have even achieved catalytic and asymmetric syntheses, a significant advantage over stoichiometric classical methods.[8][9]

Diagram 2: The Nazarov Cyclization Pathway for Indanone Synthesis

Caption: Key mechanistic steps of the Nazarov cyclization for forming 1-indanones.

While effective, traditional methods often require harsh conditions and generate significant waste. This has driven the development of more sustainable and efficient protocols.

-

Microwave-Assisted Synthesis: Microwave heating has been shown to dramatically reduce reaction times for intramolecular Friedel-Crafts acylations, often from hours to minutes, while maintaining good yields.[1][3]

-

Palladium-Catalyzed Reactions: One-pot procedures involving a palladium-catalyzed Heck reaction followed by an aldol-type annulation have been developed to synthesize a wide range of multisubstituted 1-indanones from simple starting materials like 2-halobenzaldehydes.[5]

-

Metal Triflates in Ionic Liquids: The use of recoverable and reusable metal triflate catalysts in ionic liquids provides an environmentally benign alternative for Friedel-Crafts cyclizations.[1]

Part 3: Experimental Protocols - A Validated Approach

To provide actionable insights, this section details a representative experimental protocol for the synthesis of a key halogenated indanone via the classical Friedel-Crafts pathway. This method, while traditional, is robust and foundational.

Protocol 1: Synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one

This protocol is adapted from established literature procedures and demonstrates the two-step acyl chloride-mediated Friedel-Crafts cyclization.[7]

Objective: To synthesize 5,6-dichloro-1-indanone from 3-(3,4-dichlorophenyl)propionic acid.

Materials:

-

3-(3,4-dichlorophenyl)propionic acid (20 g)

-

Thionyl chloride (SOCl₂) (100 ml)

-

Aluminum chloride (AlCl₃), anhydrous (20 g)

-

Methylene chloride (CH₂Cl₂), anhydrous (20 ml + 150 ml)

-

Ice

-

Standard reflux and stirring apparatus, dried thoroughly

-

Separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Step A: Formation of the Acyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), combine 3-(3,4-dichlorophenyl)propionic acid (20 g) and thionyl chloride (100 ml).

-

Heat the mixture to reflux and maintain for 30 minutes. Causality: Thionyl chloride converts the less reactive carboxylic acid into the highly reactive acyl chloride, facilitating the subsequent cyclization. The reflux ensures the reaction goes to completion.

-

After cooling, carefully remove the excess thionyl chloride by evaporation under reduced pressure using a rotary evaporator. The residue is the crude 3-(3,4-dichlorophenyl)propionyl chloride.

-

-

Step B: Intramolecular Friedel-Crafts Cyclization

-

In a separate, larger flask equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of anhydrous aluminum chloride (20 g) in anhydrous methylene chloride (150 ml). Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water and would be rendered inactive.

-

Dissolve the crude acyl chloride from Step A in anhydrous methylene chloride (20 ml).

-

Slowly add the acyl chloride solution to the stirred AlCl₃ suspension. An exothermic reaction may occur; maintain control with an ice bath if necessary.

-

Stir the resulting mixture for 1 hour at room temperature, then heat to 50°C for 30 minutes to ensure complete reaction.

-

-

Step C: Workup and Isolation

-

Carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. Causality: This step quenches the reaction by decomposing the AlCl₃ catalyst and hydrolyzing any remaining reactive species. This is a highly exothermic process and must be done cautiously.

-

Continue stirring for 30 minutes until the ice has melted and the mixture is a slurry.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5,6-dichloro-2,3-dihydro-1H-inden-1-one, which can be further purified by recrystallization or chromatography.

-

Diagram 3: Experimental Workflow for Halogenated Indanone Synthesis

Caption: A validated step-by-step workflow for a classic Friedel-Crafts synthesis.

Part 4: Conclusion and Future Outlook

The journey of halogenated indanones from their initial synthesis to their current status as indispensable building blocks in drug development is a testament to the power of synthetic innovation. The foundational Friedel-Crafts and Nazarov reactions have been refined and supplemented by modern catalytic methods that offer greater efficiency, selectivity, and sustainability. For researchers and scientists, a deep understanding of these historical and methodological developments is not merely academic; it is essential for designing the next generation of therapeutics. As our ability to precisely control chemical reactions advances, the strategic synthesis and application of novel halogenated indanones will undoubtedly continue to play a central role in addressing unmet medical needs, from neurodegenerative diseases to oncology.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. 4-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Theoretical Properties of Iodinated Organic Compounds: A Guide for Researchers

The strategic incorporation of iodine into an organic scaffold fundamentally reshapes its steric and electronic landscape, unlocking unique reactivity profiles and functionalities. This in-depth guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the theoretical underpinnings of iodinated organic compounds. We will dissect the nuances of the carbon-iodine bond, its profound influence on molecular properties, and the diverse applications that emerge from these distinct characteristics, offering insights to harness their full potential in chemical synthesis and medicinal chemistry.

The Carbon-Iodine (C-I) Bond: An Anomaly Among Halogens

The C-I bond is distinguished as the longest and weakest among the carbon-halogen series. This characteristic is not a liability but a key feature that dictates the heightened reactivity of organoiodides, making them exceptionally valuable synthetic intermediates.

Table 1: Comparative Analysis of Carbon-Halogen Bond Properties

| Property | C-F | C-Cl | C-Br | C-I |

| Bond Length (Å) | 1.35 | 1.77 | 1.94 | 2.14 |

| Bond Dissociation Energy (kcal/mol) | 115 | 81 | 68 | 54 |

| Electronegativity of Halogen (Pauling Scale) | 4.0 | 3.16 | 2.96 | 2.66 |

The significantly lower bond dissociation energy of the C-I bond predisposes it to both homolytic and heterolytic cleavage, positioning iodinated compounds as superior precursors for a vast array of chemical transformations.

Electronic Landscape: Beyond Simple Induction

While iodine is the least electronegative of the stable halogens, it still imparts a net electron-withdrawing inductive effect (-I). However, its true electronic influence is far more complex. The large, diffuse valence orbitals of iodine give rise to high polarizability and, most importantly, enable it to function as a potent halogen bond donor.

Halogen Bonding: A Directional Non-Covalent Force

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom, known as the σ-hole, and a nucleophilic Lewis base. In iodinated organic compounds, the polarization of the C-I bond generates a region of positive electrostatic potential on the iodine atom's outermost surface, directly opposite the C-I bond axis. This "σ-hole" can then engage in a stabilizing interaction with electron-rich species such as lone pairs on nitrogen, oxygen, or sulfur atoms, as well as π-electron systems.

The strength of this interaction is directly proportional to the polarizability of the halogen, following the trend I > Br > Cl > F. This positions iodinated compounds as premier halogen bond donors.

Caption: A schematic representation of a halogen bond between an iodinated compound and a Lewis base.

This powerful, yet subtle, interaction is being increasingly leveraged in drug design for enhancing ligand-protein binding, in crystal engineering to control solid-state architecture, and in organocatalysis.

Spectroscopic Fingerprints of Organoiodides

The presence of an iodine atom imparts distinct and readily identifiable signatures in various spectroscopic analyses.

-

NMR Spectroscopy: The ¹²⁷I nucleus possesses a nuclear spin of 5/2 and a large quadrupole moment. This results in efficient quadrupolar relaxation, which often leads to significant line broadening for both ¹³C and ¹H nuclei in close proximity to the iodine. While this can complicate spectral interpretation, the chemical shift of the carbon directly bonded to iodine (¹³C-I) is highly diagnostic, typically appearing in the downfield region of -40 to 40 ppm.

-

Mass Spectrometry: Iodine is monoisotopic, consisting solely of ¹²⁷I. This simplifies mass spectra by avoiding the complex isotopic patterns characteristic of chlorine and bromine, making the presence of iodine in a molecule easily discernible from the molecular ion peak.

Reactivity and Synthetic Versatility

The unique properties of the C-I bond render iodinated organic compounds as highly versatile and reactive intermediates in modern organic synthesis.

Nucleophilic Substitution and Elimination

Both alkyl and aryl iodides are excellent substrates for nucleophilic substitution reactions (S_N2 and S_NAr). The iodide ion is a superb leaving group due to its large size and the high polarizability of the C-I bond. This same lability also facilitates elimination reactions.

Metal-Catalyzed Cross-Coupling Reactions

Organoiodides are the substrates of choice for a multitude of metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. The high reactivity of the C-I bond in the oxidative addition step often permits these transformations to proceed under significantly milder conditions with lower catalyst loadings compared to their chloro or bromo analogues.

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction utilizing an organoiodide.

Halogen-Metal Exchange

The rapid and often quantitative nature of halogen-metal exchange, particularly with organolithium reagents, is a cornerstone of organoiodide utility. This reaction serves as a powerful gateway to a vast array of organometallic species, which can then be intercepted with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Halogen-Metal Exchange and Electrophilic Quench

-

Apparatus Setup: A multi-necked, flame-dried round-bottom flask is fitted with a magnetic stirrer, a low-temperature thermometer, a nitrogen or argon inlet, and a rubber septum.

-

Inert Atmosphere: The entire system is thoroughly purged with an inert gas to exclude atmospheric moisture and oxygen.

-

Reagent Preparation: The iodinated organic substrate is dissolved in a dry, aprotic solvent (e.g., anhydrous THF or diethyl ether) and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Organolithium Addition: A stoichiometric amount of an organolithium reagent (e.g., n-butyllithium in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Exchange Reaction: The resulting mixture is stirred at -78 °C for 30-60 minutes to allow for complete halogen-metal exchange.

-

Electrophilic Quench: The desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) is added to the freshly generated organolithium species.

-

Aqueous Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with an appropriate organic solvent.

-

Isolation and Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as flash column chromatography or recrystallization.

The Role of Iodinated Compounds in Medicinal Chemistry

The incorporation of iodine into a drug candidate is a well-established strategy to modulate its pharmacokinetic and pharmacodynamic properties.

-

Enhanced Lipophilicity: The large and polarizable nature of the iodine atom can significantly increase the lipophilicity of a molecule, which may lead to improved membrane permeability and oral bioavailability.

-

Metabolic Shielding: Introduction of an iodine atom at a metabolically labile position can effectively block enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's in vivo half-life.

-

Halogen Bonding: As previously detailed, the capacity of iodine to form strong halogen bonds can be exploited to enhance the binding affinity and selectivity of a ligand for its biological target.

-

Bioisosteric Replacement: The iodo group can act as a bioisostere for other functionalities, enabling the fine-tuning of a molecule's size, shape, and electronic properties to optimize its biological activity.

A prime biological example is the essential thyroid hormone, thyroxine (T4), a naturally occurring and vital iodinated organic compound.

Conclusion

The theoretical properties of iodinated organic compounds, from the inherent weakness of the C-I bond to the directional and influential nature of halogen bonding, offer a rich and multifaceted platform for chemical innovation. A deep and nuanced understanding of these fundamental principles is paramount for researchers seeking to exploit the unique reactivity and characteristics of this important class of molecules. As our appreciation for these properties grows, so too will the sophistication and impact of their applications in the synthesis of novel functional materials and next-generation therapeutic agents.

Whitepaper: Unlocking the Potential of 5-Iodo-2,3-dihydro-1H-inden-1-one: A Guide to Novel Research Frontiers

Abstract

The 2,3-dihydro-1H-inden-1-one (indanone) scaffold is a well-established privileged structure in medicinal chemistry and organic synthesis, forming the core of numerous biologically active compounds and natural products.[1][2][3] The introduction of an iodine atom at the 5-position creates 5-Iodo-2,3-dihydro-1H-inden-1-one, a molecule of profound, yet underexplored, potential. The presence of the iodo-substituent does more than simply add molecular weight; it introduces a highly versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation and provides a powerful tool for modulating physicochemical properties through halogen bonding.[1][4] This guide departs from conventional reviews to provide a forward-looking technical roadmap for researchers, scientists, and drug development professionals. We will delineate three core research areas where this building block can be leveraged to pioneer new synthetic methodologies, develop next-generation therapeutics, and innovate in the field of materials science. Each proposed avenue is supported by field-proven insights, detailed experimental frameworks, and the causal logic behind strategic scientific choices.

Core Compound Analysis: this compound

Before exploring future applications, it is critical to understand the foundational chemical properties of the title compound. The molecule consists of a rigid bicyclic indanone framework, which provides a defined three-dimensional orientation for functional groups. The two key reactive sites are the aromatic carbon-iodine bond and the ketone carbonyl group.

Causality of Reactivity:

-

The C-I Bond: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. Its lower bond dissociation energy facilitates oxidative addition to the metal center, enabling a wide array of transformations under milder conditions than its bromo- or chloro-analogues.

-

The Carbonyl Group: The ketone at the 1-position is a classic site for nucleophilic addition, condensation reactions, and modifications of the adjacent α-carbon, providing a secondary point for molecular diversification.

Physicochemical Properties: The iodine atom significantly increases the molecule's lipophilicity and polarizability, which can enhance membrane permeability and metabolic stability—key considerations in drug design.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₇IO | [5] |

| Molecular Weight | 258.06 g/mol | [5] |

| Boiling Point | 326°C | [5] |

| Density | 1.882 g/cm³ | [5] |

| Form | Yellow Powder | [5] |

Research Area I: Pioneering Advanced Synthetic Methodologies

The true synthetic power of this compound lies in its capacity as a versatile scaffold. Research in this area should focus on leveraging the C-I bond to rapidly construct libraries of complex molecules.

Palladium-Catalyzed Cross-Coupling for Library Synthesis

The iodo-indanone is an ideal substrate for a suite of palladium-catalyzed reactions. The objective is not merely to perform these reactions, but to use them to build diverse chemical libraries for subsequent screening in medicinal chemistry or materials science.

Strategic Rationale: These coupling reactions are foundational to modern synthetic chemistry because they allow for the precise and efficient formation of C-C (Suzuki, Heck, Sonogashira) and C-N (Buchwald-Hartwig) bonds, which are ubiquitous in pharmaceuticals and functional materials.

Caption: Synthetic diversification of 5-Iodo-1-indanone.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating system for synthesizing 5-Aryl-2,3-dihydro-1H-inden-1-one derivatives. The success of the reaction can be easily monitored by TLC and confirmed by mass spectrometry.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Expert Insight: While many modern catalysts exist, Pd(PPh₃)₄ is robust, commercially available, and highly effective for aryl iodides, making this a reliable starting point for methodology development.

-

-

Solvent Addition: Add a 3:1 mixture of Dioxane and Water (0.1 M concentration relative to the iodo-indanone). The water is crucial for the transmetalation step of the catalytic cycle.

-

Reaction Execution: Heat the mixture to 90°C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer in vacuo. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-indanone derivative.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Research Area II: Rational Drug Design & Medicinal Chemistry

The indanone scaffold is present in a range of biologically active compounds, including anticancer, anti-inflammatory, and neuroprotective agents.[3][6][7] The 5-iodo substituent offers a unique vector for enhancing biological activity through halogen bonding.

Leveraging Halogen Bonding for Enzyme Inhibition

Scientific Rationale: A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an amine nitrogen on a protein backbone. The iodine atom is an excellent halogen bond donor. This interaction can significantly increase binding affinity and selectivity for a biological target.[4] A promising research direction is the design of inhibitors for targets where a halogen bond acceptor is present in the active site.

Proposed Target: Acetylcholinesterase (AChE) The Alzheimer's drug Donepezil features an indanone moiety.[1] Designing novel AChE inhibitors based on the 5-iodo-indanone scaffold is a logical and promising research avenue.

Caption: Hypothetical binding of an iodo-indanone derivative.

Hypothetical Library and Predicted Affinity

A small, focused library can be designed by coupling different amines to the indanone scaffold (following derivatization) to target the peripheral anionic site of AChE, while the iodine targets a halogen bond acceptor.

| Compound ID | R-Group (at 5-position via Suzuki) | Docking Score (kcal/mol) |

| IND-001 | Phenyl | -8.5 |

| IND-002 | 4-Pyridyl | -9.2 |

| IND-003 | 3-Thienyl | -8.8 |

| IND-004 | 4-Methoxyphenyl | -8.9 |

Note: Docking scores are hypothetical and for illustrative purposes. They would need to be calculated using appropriate software (e.g., AutoDock, Glide).

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol provides a reliable method to quantify the inhibitory potential of synthesized compounds.

-

Reagent Preparation:

-

Prepare a 100 mM phosphate buffer (pH 8.0).

-

Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

-

Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 50 µL of phosphate buffer and 25 µL of AChE solution. Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI solution.

-

-

Data Acquisition: Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by plotting percent inhibition versus log concentration.

-

Trustworthiness: Include a known inhibitor (e.g., Donepezil) as a positive control and a DMSO-only well as a negative control to validate the assay's performance.

-

Research Area III: Innovation in Materials Science

Aryl iodides are valuable precursors for creating novel organic materials with unique electronic and optical properties. The rigid indanone core can impart desirable morphological characteristics, such as thermal stability and defined packing in the solid state.

Development of Novel Conjugated Polymers

Scientific Rationale: By transforming the 5-iodo-1-indanone into a di-functional monomer (e.g., a dibromo- or distannyl- derivative), it can be used in polymerization reactions (like Stille or Suzuki polymerization) to create novel conjugated polymers. The indanone unit within the polymer backbone can influence the material's HOMO/LUMO energy levels, solubility, and film-forming properties, making it a candidate for applications in organic electronics like OLEDs or OPVs.

Caption: Polymerization scheme for an indanone-based material.

Research Workflow:

-

Monomer Synthesis: Develop a robust, high-yield synthesis of a di-functionalized indanone monomer starting from this compound. This would likely involve protecting the ketone, performing a second halogenation or borylation, and then coupling.

-

Polymerization: Optimize polymerization conditions (catalyst, ligand, temperature, time) to achieve high molecular weight and low polydispersity.

-

Characterization: Characterize the resulting polymer's chemical structure (NMR), molecular weight (GPC), thermal stability (TGA), and optoelectronic properties (UV-Vis, Cyclic Voltammetry).

-

Device Fabrication: Fabricate prototype electronic devices (e.g., a simple organic thin-film transistor) to evaluate the material's performance in a real-world application.

Conclusion

This compound is far more than a simple chemical intermediate. It is a strategic building block poised for significant contributions across multiple scientific disciplines. The research avenues proposed herein—advanced synthetic library generation, rational design of halogen-bonded enzyme inhibitors, and the creation of novel functional polymers—represent tangible, high-impact opportunities. By applying the principles of causal-driven experimentation and robust validation, researchers can unlock the full potential of this versatile molecule and pioneer significant scientific advancements.

References

- 1. 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Buy 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one [smolecule.com]

- 5. 5-Iodo-1-Indanone | 511533-38-3 [amp.chemicalbook.com]

- 6. staff.cimap.res.in [staff.cimap.res.in]

- 7. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Synthon: Applications and Protocols for 5-Iodo-2,3-dihydro-1H-inden-1-one in Modern Organic Synthesis

Introduction: The Strategic Value of the Indanone Scaffold

The 2,3-dihydro-1H-inden-1-one (1-indanone) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for functional groups, making it a cornerstone in the design of molecules with specific biological targets.[1] The indanone core is a key structural feature in numerous biologically active compounds, including the renowned Alzheimer's disease therapeutic, Donepezil.[2] The strategic functionalization of the indanone skeleton is therefore of paramount importance for the development of novel therapeutics and advanced materials.